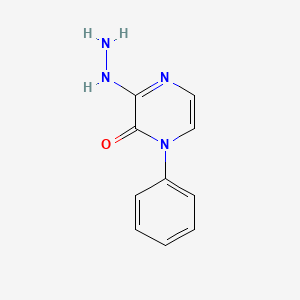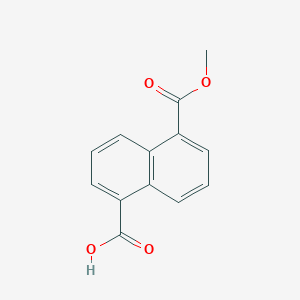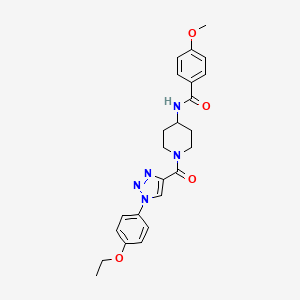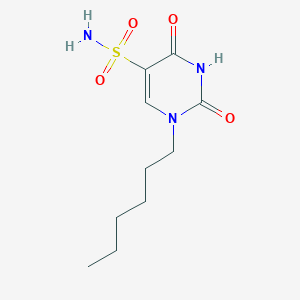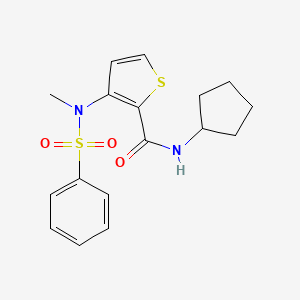
N-cyclopentyl-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide, also known as CPI-613, is a novel anticancer agent that has shown promising results in preclinical studies. It is a small molecule drug that targets the mitochondrial tricarboxylic acid (TCA) cycle, which is essential for energy production in cancer cells.
Wirkmechanismus
N-cyclopentyl-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide targets the mitochondrial TCA cycle, which is essential for energy production in cancer cells. It inhibits two enzymes in the TCA cycle, namely pyruvate dehydrogenase (PDH) and α-ketoglutarate dehydrogenase (KGDH). By inhibiting these enzymes, N-cyclopentyl-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide disrupts the energy production in cancer cells, leading to apoptosis and decreased cell proliferation.
Biochemical and Physiological Effects:
N-cyclopentyl-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway. It also inhibits the TCA cycle, leading to decreased ATP production and decreased cell proliferation. N-cyclopentyl-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-cyclopentyl-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide is its specificity for cancer cells, which minimizes the side effects on normal cells. It has also shown efficacy against a variety of cancer types, making it a promising candidate for further development. However, the limitations of N-cyclopentyl-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide include its relatively low solubility and stability, which may affect its pharmacokinetics and pharmacodynamics.
Zukünftige Richtungen
There are several future directions for the development of N-cyclopentyl-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide, including the optimization of its pharmacokinetics and pharmacodynamics, the identification of biomarkers for patient selection, and the evaluation of its efficacy in clinical trials. Combination therapy with chemotherapy and radiation therapy is also a promising avenue for further investigation. Additionally, the development of analogs and derivatives of N-cyclopentyl-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide may lead to improved efficacy and reduced toxicity.
Synthesemethoden
The synthesis of N-cyclopentyl-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide involves several steps, including the condensation of N-cyclopentylthiophene-2-carboxamide with N-methylphenylsulfonyl chloride, followed by the addition of sodium methoxide and the subsequent hydrolysis of the resulting sulfonamide. The final product is obtained by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide has been extensively studied in preclinical models of cancer, including cell lines and animal models. It has shown efficacy against a variety of cancer types, including pancreatic, lung, breast, and ovarian cancer. N-cyclopentyl-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide has been shown to induce apoptosis, inhibit cell proliferation, and decrease the levels of ATP in cancer cells. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
3-[benzenesulfonyl(methyl)amino]-N-cyclopentylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S2/c1-19(24(21,22)14-9-3-2-4-10-14)15-11-12-23-16(15)17(20)18-13-7-5-6-8-13/h2-4,9-13H,5-8H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBHZPSWZPDCKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(SC=C1)C(=O)NC2CCCC2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

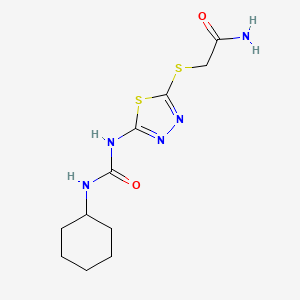
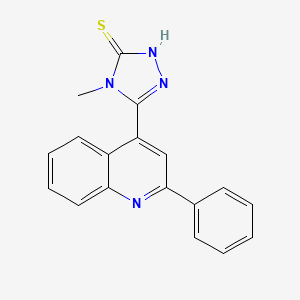
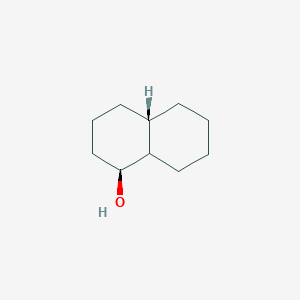

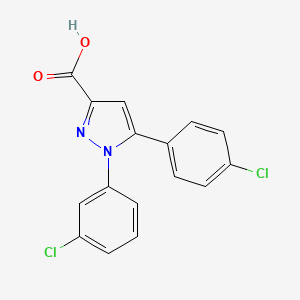
![2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-methoxypropyl)acetamide](/img/structure/B2754313.png)
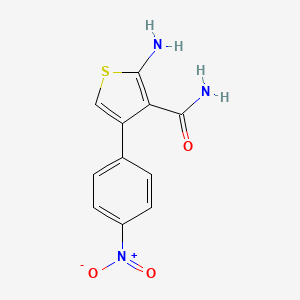
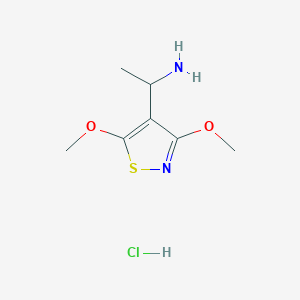
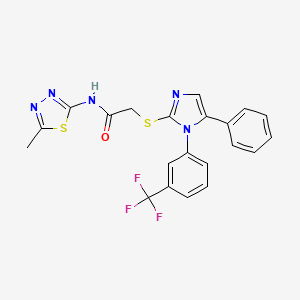
![5-{[(4-Fluorophenyl)sulfonyl]methyl}-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2754319.png)
